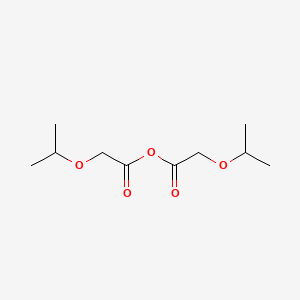
Notatic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Notatic acid is a carbonyl compound.
Scientific Research Applications
1. Botanical Research
Notatic acid has been identified in the new species L. notatica, a part of the Lecanora sensu stricto group from tropical South America. This species, along with others like L. lichexanthona and L. xanthoplumosa, exhibits unique chemistries, including the presence of confluentic, notatic, and subnotatic acids. These acids have not been reported previously for the L. subfusca group, indicating a novel area of chemical diversity within botanical studies (Guderley, Lumbsch, & Elix, 2000).
2. Material Science
In material science, the study of chelation processes is crucial. Notatic acid, being a component of 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA), plays a role in chelating alkali metal ions. This chelation process is relevant in understanding the interactions within the human body, especially concerning the efficiency of radiolabelling pharmaceuticals. Studies on the interaction of NOTA with alkali metals using density functional theory have revealed insights into the stability of these complexes and their physicochemical properties (Adeowo, Honarparvar, & Skelton, 2016).
3. Radiopharmaceutical Research
In the field of radiopharmaceuticals, NOTA and its interaction with various radiometal ions have been extensively studied. The binding strength of these ions to the chelator is crucial for the effectiveness of radiopharmaceutical applications. Through density functional theory, the complexation of radiometal ions like Cu2+, Ga3+, Sc3+, and In3+ with NOTA, which contains notatic acid, has been evaluated. This research provides essential insights into the stability of these complexes and their potential use in radiopharmaceuticals (Adeowo, Honarparvar, & Skelton, 2017).
properties
CAS RN |
38636-86-1 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-hydroxy-9-methoxy-1,7,10-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C18H16O7/c1-7-5-11(23-4)8(2)16-13(7)18(22)24-12-6-10(19)14(17(20)21)9(3)15(12)25-16/h5-6,19H,1-4H3,(H,20,21) |
InChI Key |
IXEVSIMCIWOSQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)C(=O)O)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3)O)C(=O)O)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)






![1-Cyclohexyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B1211762.png)
![3-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1211763.png)




